molecular formula C22H24N4O6S B2872745 (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide CAS No. 1321930-32-8

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide

Cat. No.: B2872745
CAS No.: 1321930-32-8
M. Wt: 472.52
InChI Key: YBQAPKHUTNPQFD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide (CAS 1321930-32-8) is a synthetic benzohydrazide derivative with a molecular formula of C22H24N4O6S and a molecular weight of 472.5 g/mol . Its structure integrates several pharmacologically relevant motifs, including an azepane-sulfonyl group and a (E)-3-(4-nitrophenyl)acryloyl hydrazone moiety. Compounds within this class are frequently investigated in medicinal chemistry for their potential as kinase inhibitors and for diverse biological activities, including anticancer properties . Related sulfonamide-containing molecules featuring the azepane ring have demonstrated potent inhibitory activity against carbonic anhydrase IX (CAIX), a well-established target in oncology, suggesting a potential research application for this compound in targeted cancer therapy . Furthermore, structurally similar hydrazone derivatives are known to be explored as antimicrobial agents that target bacterial efflux pumps to overcome multidrug resistance . As a building block in organic synthesis, this compound's reactive functional groups allow for further chemical modifications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c27-21(14-7-17-5-10-19(11-6-17)26(29)30)23-24-22(28)18-8-12-20(13-9-18)33(31,32)25-15-3-1-2-4-16-25/h5-14H,1-4,15-16H2,(H,23,27)(H,24,28)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQAPKHUTNPQFD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide, identified by CAS number 1321930-32-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant structure-activity relationships (SAR).

  • Molecular Formula : C22_{22}H24_{24}N4_{4}O6_{6}S
  • Molecular Weight : 472.5 g/mol
  • Structure : The compound features a hydrazide moiety linked to an azepane sulfonamide and an acrylamide derivative, which contributes to its reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its inhibitory effects on specific enzymes and cellular pathways. Notably, it has been tested for its activity as an inhibitor of acid ceramidase.

Inhibition of Acid Ceramidase

Recent studies have demonstrated that this compound acts as a potent inhibitor of acid ceramidase, with an IC50_{50} value reported at 3.2 nM in cell lysate assays. This compound's mechanism involves covalent modification of the enzyme's active site cysteine residue, leading to irreversible inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the hydrazide and acrylamide portions significantly affect the compound's potency. For example:

  • Acrylamide Substituents : Variations in the nitrophenyl group influence binding affinity and selectivity towards acid ceramidase.
  • Hydrazide Modifications : Altering the hydrazide nitrogen can enhance or diminish inhibitory activity.

Case Study 1: Efficacy in Cellular Models

In vitro studies using human cancer cell lines have shown that treatment with this compound results in decreased cell viability and proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Case Study 2: In Vivo Studies

Animal models treated with this compound demonstrated significant tumor reduction when compared to control groups. The pharmacokinetic profile suggests adequate bioavailability, making it a candidate for further clinical development.

Data Summary Table

Property Value
Molecular FormulaC22_{22}H24_{24}N4_{4}O6_{6}S
Molecular Weight472.5 g/mol
Acid Ceramidase IC50_{50}3.2 nM
Inhibition TypeCovalent Inhibition
Cancer Cell Line TestedYes
Animal Model ResultsTumor Reduction Observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

H18–H22 Benzohydrazides ():

  • Substituents: Varied aryl groups (naphthalen-2-yl, o-tolyl, m-tolyl, p-tolyl).
  • Core Structure: Benzohydrazide with dihydro-pyrazole rings.
  • Key Differences: Lack sulfonamide and azepane groups; instead, they feature methoxybenzylidene and naphthalene moieties.

N′-[(E)-(4-Nitrophenyl)methylene]benzenesulfonohydrazide (): Substituents: 4-Nitrophenyl and benzenesulfonohydrazide. Structural Overlap: Shares the nitro group and sulfonamide linkage but lacks the azepane and acryloyl groups.

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide ():

  • Substituents: Benzimidazole-thioether and 4-nitrophenyl groups.
  • Comparison: Contains a sulfanyl-acetohydrazide instead of a benzohydrazide core.
Structural Impact:
  • Azepane vs.
  • Acryloyl vs. Methylidene : The acryloyl group (C=O) may enhance electrophilicity compared to methylidene (C=N) groups in and , influencing reactivity and binding .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C22H23N5O6S (hypo.) Not reported Not reported Azepane-sulfonyl, acryloyl, nitro
H18 () C34H28N4O2 240–242 70.12 Methoxybenzylidene, naphthalene
N′-(4-Nitrobenzylidene)benzenesulfonohydrazide () C13H11N3O4S Not reported Not reported Benzenesulfonohydrazide, nitro
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide () C25H22N6O3S2 Not reported Not reported Benzimidazole-thioether, nitro
  • Melting Points : H18–H22 exhibit high melting points (230–245°C) due to aromatic stacking, suggesting the target compound may have a lower melting point due to the flexible azepane ring .
  • Solubility : The azepane group likely improves solubility in organic solvents compared to purely aromatic analogs .

Spectral Data and Characterization

  • IR Spectroscopy: Expected peaks for C=O (∼1640 cm⁻¹, acryloyl), S=O (∼1150 cm⁻¹, sulfonamide), and NO₂ (∼1520 cm⁻¹) .
  • NMR : Distinct signals for azepane protons (δ 1.5–2.5 ppm, multiplet) and acryloyl doublet (δ 5.8–7.6 ppm, J ≈ 13 Hz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.